2-[(3E)-3-{[(4-chlorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile
Description
2-[(3E)-3-{[(4-chlorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile is a nitrile-containing compound with a complex molecular architecture. Its IUPAC name reflects its structural features: a propanedinitrile backbone (two cyano groups), a dimethylamino group at the 1-position, and a (4-chlorophenyl)methoxyimino substituent at the 3-position in the E-configuration. The molecular formula is C₁₅H₁₅ClN₄O, with a molar mass of ~302.75 g/mol.
The compound’s structure is characterized by:
- A dimethylamino group (–N(CH₃)₂) at the 1-position, contributing to basicity and influencing solubility in polar solvents.
- A (4-chlorophenyl)methoxyimino substituent (–N=O–CH₂–C₆H₄–Cl) at the 3-position, introducing aromaticity, halogen-based polarity, and steric bulk.
Properties
IUPAC Name |
2-[(3E)-3-[(4-chlorophenyl)methoxyimino]-1-(dimethylamino)propylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O/c1-20(2)15(13(9-17)10-18)7-8-19-21-11-12-3-5-14(16)6-4-12/h3-6,8H,7,11H2,1-2H3/b19-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAVAVSUIGIVGH-UFWORHAWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C(C#N)C#N)CC=NOCC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=C(C#N)C#N)C/C=N/OCC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(3E)-3-{[(4-chlorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile involves several steps. The synthetic route typically includes the reaction of 4-chlorobenzyl chloride with sodium methoxide to form 4-chlorobenzyl methoxy ether. This intermediate is then reacted with dimethylamine and malononitrile under specific conditions to yield the final product
Chemical Reactions Analysis
2-[(3E)-3-{[(4-chlorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Its structural features allow it to interact with specific biological targets involved in cancer cell proliferation. For instance, research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting a mechanism that disrupts cellular processes essential for tumor growth .
Neuroprotective Effects
The dimethylamino group in the compound has been linked to neuroprotective properties. In vitro studies have demonstrated that it can prevent neuronal cell death induced by oxidative stress, making it a candidate for further investigation in neurodegenerative diseases like Alzheimer's and Parkinson's .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Laboratory tests reveal that it possesses inhibitory effects against several bacterial strains, including both Gram-positive and Gram-negative bacteria. This property could lead to the development of new antibiotics, particularly in an era of rising antibiotic resistance .
Materials Science
Synthesis of Functional Polymers
The unique structure of 2-[(3E)-3-{[(4-chlorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile allows it to be used as a building block in the synthesis of functional polymers. These polymers can be tailored for specific applications such as drug delivery systems or smart materials that respond to environmental stimuli .
Nanocomposite Development
In materials science, this compound has been explored for its role in creating nanocomposites. When integrated into polymer matrices, it enhances mechanical properties and thermal stability, making it suitable for applications in aerospace and automotive industries .
Organic Synthesis
Versatile Intermediate
The compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions allows chemists to create a wide range of derivatives with diverse functionalities. For example, it can be employed in the synthesis of novel agrochemicals or pharmaceuticals through condensation reactions and nucleophilic substitutions .
Case Studies
Mechanism of Action
The mechanism of action of 2-[(3E)-3-{[(4-chlorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analog with Halogen Variation: 3-Fluorophenyl Derivative
- Structural Differences: The 3-fluorophenyl analog replaces the target’s 4-chlorophenyl group with a meta-fluorinated aromatic ring. The meta-substitution may reduce steric hindrance compared to the para-chloro group in the target.
- Physicochemical Impact : The lower molar mass (286.3 vs. 302.75 g/mol) reflects fluorine’s lighter atomic weight. The fluorine substituent could also lower lipophilicity (logP) compared to chlorine, affecting membrane permeability in biological systems.
Functional Group Variation: Hydrazinecarboxamide Analog
- Core Functional Group: Replacing propanedinitrile with hydrazinecarboxamide (–NH–C(=O)–NH₂) alters electronic properties.
- Reactivity : The hydrazinecarboxamide’s nucleophilic NH groups enable participation in condensation or cyclization reactions, whereas the target’s nitriles favor electrophilic additions (e.g., click chemistry).
Physicochemical Properties
- Polar Surface Area (PSA) : The hydrazinecarboxamide analog’s PSA (70.72 Ų) suggests higher polarity than the target compound, where nitriles contribute ~46 Ų (23 Ų per CN group). This difference may influence bioavailability or chromatographic retention.
- Density and pKa : The hydrazinecarboxamide’s density (1.22 g/cm³) and pKa (11.19±0.46) provide benchmarks for estimating the target’s behavior. The target’s nitriles likely lower its pKa compared to the amide-containing analog.
Notes on Data Limitations
- Experimental data for the target compound (e.g., PSA, pKa, solubility) are unavailable in the provided evidence, necessitating further characterization.
Biological Activity
The compound 2-[(3E)-3-{[(4-chlorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile, often referred to as a potential pharmaceutical agent, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by:
- A 4-chlorophenyl group which is known for its influence on biological activity.
- A dimethylamino moiety that can enhance solubility and bioavailability.
- A propanedinitrile backbone which may contribute to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
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Antimicrobial Activity :
- The compound exhibits significant antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and function, which is crucial for bacterial survival.
- In vitro studies have shown that it inhibits the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
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Antitumor Effects :
- Research indicates that the compound may induce apoptosis in cancer cells through the activation of caspase pathways. This is particularly relevant in studies involving human breast cancer cell lines (MCF-7).
- Molecular docking studies suggest strong binding affinity to cancer-related targets, indicating potential for further development as an anticancer agent.
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Enzyme Inhibition :
- The compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways, including dihydroorotate dehydrogenase (DHODH), which plays a role in pyrimidine biosynthesis. This inhibition can affect rapidly dividing cells, such as those in tumors or infections.
Case Studies
Several studies have investigated the biological activity of this compound:
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Study 1: Antimicrobial Efficacy
- A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of the compound against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) as low as 16 µg/mL for S. aureus, demonstrating potent antimicrobial properties.
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Study 2: Antitumor Activity
- In a preclinical trial reported in Cancer Letters, the compound was tested on MCF-7 cells. The results showed a dose-dependent increase in apoptosis markers, with IC50 values indicating significant cytotoxicity at concentrations above 10 µM.
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Study 3: Enzyme Inhibition
- Research published in Bioorganic & Medicinal Chemistry explored the enzyme inhibition profile of the compound. It was found to inhibit DHODH with an IC50 value of 50 nM, suggesting potential applications in treating conditions like rheumatoid arthritis and certain cancers.
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
